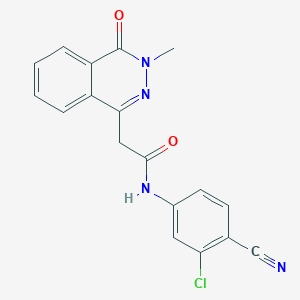
N-(3-chloro-4-cyano-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-cyanophenyl group and a phthalazinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phthalazinone moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step may involve the reaction of the phthalazinone intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Attachment of the chloro-cyanophenyl group: This can be done through a nucleophilic substitution reaction where a chloro-cyanophenyl derivative reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions could potentially modify the functional groups present in the compound.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: can be compared with other acetamide derivatives or phthalazinone-containing compounds.
Similar compounds: N-(3-chloro-4-cyanophenyl)acetamide, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide.
Uniqueness
The uniqueness of N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13ClN4O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4O2/c1-23-18(25)14-5-3-2-4-13(14)16(22-23)9-17(24)21-12-7-6-11(10-20)15(19)8-12/h2-8H,9H2,1H3,(H,21,24) |
InChI Key |
VMXCTESHKUHUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















